2-(烯丙氧基)苯胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

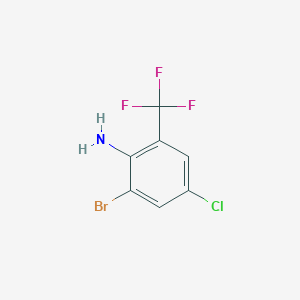

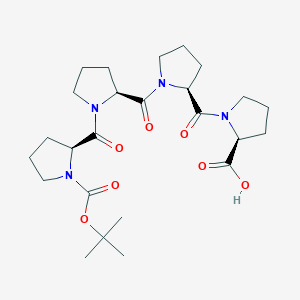

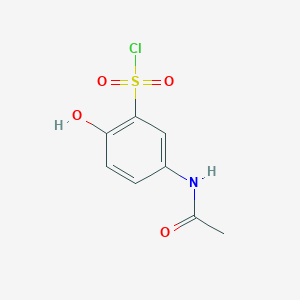

2-(Allyloxy)aniline hydrochloride is a chemical compound that serves as an intermediate in the synthesis of various organic molecules. It is characterized by the presence of an allyloxy group attached to the aniline moiety. This compound is of interest due to its potential applications in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Synthesis Analysis

The synthesis of 2-(Allyloxy)aniline hydrochloride can be achieved through several methods. One approach involves the reaction of 2-(allyloxy)anilines with sulfur dioxide and aryl propiolates, which leads to the formation of sulfonyl-bridged dihydrobenzofuran and coumarin derivatives . Another method includes the photosolvolysis of 2-allylated anilines in the presence of protic solvents and H2SO4, yielding trans-2-hydroxy- and trans-2-alkoxy-1-methylindanes . Additionally, the synthesis of related compounds, such as 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline, has been reported, which involves high-pressure hydrolysis and reduction reactions followed by an addition reaction .

Molecular Structure Analysis

The molecular structure of 2-(Allyloxy)aniline hydrochloride is not explicitly detailed in the provided papers. However, the structure of related compounds, such as bis(N-allylbenzimidazol-2-ylmethyl)aniline and its complexes, has been elucidated, showing distorted tetrahedral and trigonal bipyramidal geometries for zinc and cobalt complexes, respectively . These findings suggest that the molecular structure of 2-(Allyloxy)aniline hydrochloride could be similarly complex and may form various geometries depending on its interactions with other molecules.

Chemical Reactions Analysis

The chemical reactivity of 2-(Allyloxy)aniline hydrochloride is highlighted by its involvement in photosolvolysis reactions, where it undergoes a novel reaction to yield specific indane derivatives . Additionally, the compound participates in radical cyclization and rearrangement reactions to produce sulfonyl-bridged dihydrobenzofuran and coumarin derivatives . These reactions demonstrate the compound's versatility and potential as a building block in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Allyloxy)aniline hydrochloride are not directly discussed in the provided papers. However, the properties of similar compounds, such as their antioxidative activity, have been studied. For instance, bis(N-allylbenzimidazol-2-ylmethyl)aniline complexes have been found to possess potent hydroxyl antioxidant activity, suggesting that 2-(Allyloxy)aniline hydrochloride may also exhibit interesting chemical properties .

科学研究应用

合成新化合物

2-(烯丙氧基)苯胺盐酸盐已被用于合成新化合物。例如,它已被用于与二氧化硫和肼在温和条件下进行三组分反应。这个过程导致了1-(2,3-二氢苯并呋喃-3-基)-甲磺酰肼的形成,这是通过一个涉及分子内5-内环化和二氧化硫插入的自由基过程实现的(Yuanyuan An, D. Zheng, Jie Wu, 2014)。

催化过程的发展

该化合物在催化中发现了应用。例如,携带特定配体的(π-烯丙基)三氟乙酸钯有效催化苯胺中各种烯丙醚的去烯丙基化,在温和条件下产生相应的醇(H. Murakami, T. Minami, F. Ozawa, 2004)。

光溶解反应的研究

还对2-烯丙基苯胺等化合物进行了光溶解研究,包括2-(烯丙氧基)苯胺盐酸盐。这些研究侧重于理解反应机制和特定产物的形成,如反式-2-羟基和反式-2-烷氧基-1-甲基茚(B. Scholl, S. Jolidon, H. Hansen, 1986)。

合成锰(II)和铜(II)配合物

2-(烯丙氧基)苯胺盐酸盐已被用于合成过渡金属配合物。例如,已合成并表征了双(N-烯丙基苯并咪唑-2-基甲基)苯胺(baba)及其锰(II)和铜(II)配合物。这些配合物以其出色的自由基清除活性而闻名,并具有潜在的抗氧化应用(Huilu Wu et al., 2015)。

腐蚀抑制研究

在材料科学领域,2-(烯丙氧基)苯胺盐酸盐的衍生物已被研究作为潜在的腐蚀抑制剂。例如,(E)-N-((E)-3-苯基烯基)-2-(苯硫基)苯胺(2-PTA)已显示出在盐酸溶液中抑制低碳钢腐蚀的有效性,使其成为工业应用中有前景的化合物(Murat Farsak, Hülya Keleş, M. Keleş, 2015)。

安全和危害

2-(Allyloxy)aniline hydrochloride may pose several hazards. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer . It also causes damage to organs through prolonged or repeated exposure .

属性

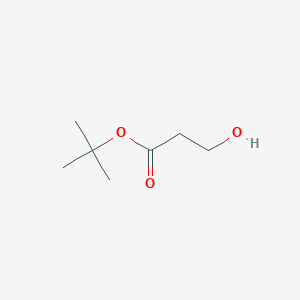

IUPAC Name |

2-prop-2-enoxyaniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c1-2-7-11-9-6-4-3-5-8(9)10;/h2-6H,1,7,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMSKLVYAIJIJKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。